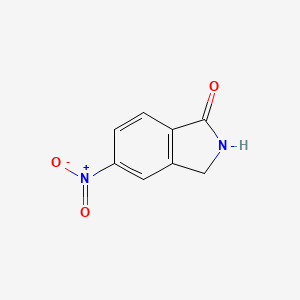

5-Nitroisoindolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXUANYPXDFFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554126 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876343-38-3 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitroisoindolin-1-one chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Nitroisoindolin-1-one. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with general principles of organic chemistry and information available for structurally related compounds.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring an isoindolinone core substituted with a nitro group at the 5-position of the benzene ring. The presence of the electron-withdrawing nitro group and the lactam functionality suggests unique electronic and reactive properties that may be of interest in medicinal chemistry and materials science.

Structure:

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 876343-38-3 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Predicted Boiling Point | 505.8 ± 50.0 °C | [1] |

| Predicted Density | 1.449 ± 0.06 g/cm³ | [1] |

| Melting Point | Data not available | - |

| Solubility | Data not available* | - |

*Based on the parent compound, isoindolin-1-one, it is expected to have limited solubility in water and moderate solubility in organic solvents like ethanol and acetone. The nitro group may slightly alter this profile.[2]

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, with splitting patterns influenced by the nitro group. A singlet or broad singlet for the N-H proton, and a singlet for the CH₂ group. |

| ¹³C NMR | Carbonyl carbon signal around 170 ppm. Aromatic carbons between 120-150 ppm, with the carbon bearing the nitro group shifted downfield. A signal for the CH₂ group around 45-55 ppm. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1680-1720 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 178. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of isoindolin-1-ones. One common method involves the cyclization of a substituted o-toluic acid derivative.

Experimental Protocol: General Synthesis of Isoindolin-1-ones from Nitroarenes

A one-pot synthesis of isoindolin-1-one derivatives can be achieved through the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde.

Materials:

-

A suitable nitrobenzene derivative (e.g., 1-methyl-4-nitrobenzene, as a precursor to the required starting material)

-

o-Phthalaldehyde

-

Indium powder

-

Acetic acid

-

Toluene

-

Ethyl acetate (EtOAc)

-

10% aqueous NaHCO₃ solution

-

Anhydrous MgSO₄

-

Celite

Procedure:

-

To a mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL), add o-phthalaldehyde (1.0 mmol).

-

Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).

-

Stir the reaction mixture at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).

-

After completion, dilute the reaction mixture with EtOAc (30 mL) and filter through Celite.

-

Transfer the filtrate to a separatory funnel and wash with 10% aqueous NaHCO₃ solution (30 mL).

-

Extract the aqueous layer with EtOAc (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography.

DOT Diagram: Proposed Synthesis Workflow for this compound

Caption: Proposed synthetic pathway to this compound.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity or the involvement of this compound in any signaling pathways. The isoindolinone scaffold is present in various biologically active molecules, and nitroaromatic compounds are known to have a wide range of pharmacological effects. However, any potential biological role for this compound remains to be investigated.

Derivatives of the related compound, isoindoline-1,3-dione, have been investigated for a variety of biological activities, including as inhibitors of cyclooxygenase (COX) and as potential therapeutics for Alzheimer's disease.[3][4] Additionally, other nitro-containing heterocyclic compounds have shown activities such as trypanocidal effects.[5] These findings for related structures may provide a starting point for future investigations into the biological potential of this compound.

DOT Diagram: Logical Relationship of Potential Research Areas

Caption: Potential avenues for biological research on this compound.

Conclusion

This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. The information presented in this guide, based on predicted properties and general synthetic methodologies, provides a foundational understanding for researchers. Further experimental investigation is required to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities. The structural motifs present in this compound suggest that it could be a valuable building block for the development of novel compounds in various fields of chemical and pharmaceutical research.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic data for 5-Nitroisoindolin-1-one (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisoindolin-1-one is a heterocyclic organic compound with the CAS number 876343-38-3 and the molecular formula C₈H₆N₂O₃.[1][2] This molecule is of interest to researchers in medicinal chemistry and materials science due to its isoindolinone core, a scaffold present in various biologically active compounds. This technical guide provides a summary of its known physicochemical properties and outlines the standard experimental protocols for acquiring key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Disclaimer: Extensive searches of publicly available scientific databases did not yield a complete, experimentally verified set of spectroscopic data specifically for this compound. Therefore, this guide presents representative spectroscopic data from a closely related, structurally analogous compound, 3-(benzylamino)isoindolin-1-one , for illustrative purposes. The experimental protocols provided are generalized best practices applicable to the analysis of this compound and similar derivatives.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 876343-38-3 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molar Mass | 178.14 g/mol | [1] |

| Predicted Density | 1.449 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 505.8 ± 50.0 °C | [1] |

| Predicted pKa | 12.36 ± 0.20 | [1] |

Representative Spectroscopic Data: 3-(benzylamino)isoindolin-1-one

The following data for 3-(benzylamino)isoindolin-1-one is presented to provide researchers with an example of the expected spectral characteristics for an isoindolinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [3]

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.84-7.82 | m | 2H | Aromatic protons |

| 7.82-7.47 | m | - | Aromatic protons |

¹³C NMR (Carbon-13 NMR) Data [3]

| Chemical Shift (δ) (ppm) | Assignment |

| 170.2 | C=O (Amide) |

| 144.4 | Aromatic C |

| 132.1 | Aromatic CH |

| 131.9 | Aromatic CH |

| 129.0 | Aromatic CH |

| 123.7 | Aromatic CH |

| 123.4 | Aromatic CH |

| 68.4 | CH |

| 53.3 | - |

| 35.0 | - |

| 33.5 | - |

| 25.9 | - |

| 24.8 | - |

| 24.6 | - |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for isoindolinone and nitro functional groups are provided below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| ~1680 | C=O | Amide I band, stretching |

| ~1550 and ~1350 | N-O | Asymmetric and symmetric stretching (NO₂) |

| ~1600-1450 | C=C | Aromatic ring stretching |

Mass Spectrometry (MS)

The mass spectrum of an isoindolinone derivative would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the substituent groups and fragmentation of the heterocyclic ring. For this compound, the exact mass would be 178.0378 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

A standard single-pulse experiment is typically used.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

References

An In-Depth Technical Guide on the Physical Characteristics of 5-Nitroisoindolin-1-one Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Nitroisoindolin-1-one powder. The information is intended to support research, development, and quality control activities involving this compound. While specific experimental data for some properties of this compound remains limited in publicly accessible literature, this guide furnishes detailed protocols for their determination and contextual data from closely related compounds.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₈H₆N₂O₃[1]. Its molecular structure consists of an isoindolinone core substituted with a nitro group. The precise positioning of the nitro group at the 5th position is crucial to its chemical identity and reactivity.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molar Mass | 178.14 g/mol | [1] |

| CAS Number | 876343-38-3 | [1] |

| Appearance | Likely a yellow or orange crystalline powder | Inferred from related nitro compounds[2] |

| Melting Point | Data not available. See Protocol 1 for determination. | - |

| Solubility | Data not available. See Protocol 2 for determination. | - |

| Predicted Density | 1.449 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 505.8 ± 50.0 °C | [1] |

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. The following protocol, adapted from standard organic chemistry laboratory procedures, can be used to determine the melting point of this compound powder.

Materials:

-

This compound powder sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, use a slower heating rate (1-2 °C/minute) as the temperature approaches the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

Reporting: Report the melting point as a range of these two temperatures.

Protocol 2: Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its formulation, purification, and use in biological assays. This protocol outlines a general procedure for qualitative and semi-quantitative solubility determination.

Materials:

-

This compound powder sample

-

A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath (optional)

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place a small, visually estimated amount (e.g., 1-2 mg) of the this compound powder into separate test tubes.

-

Add approximately 1 mL of each solvent to the respective test tubes.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

-

Semi-Quantitative Assessment (e.g., in mg/mL):

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it in a vial.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) incrementally while vortexing.

-

Continue adding the solvent in small increments until the solid is completely dissolved.

-

Record the total volume of solvent used to calculate the approximate solubility in mg/mL.

-

If the compound does not dissolve in a reasonable volume, its solubility can be reported as less than the lowest concentration tested.

-

Gentle heating in a water bath may be used to assess temperature effects on solubility, but this should be noted as it may not reflect solubility at ambient temperature.

-

Synthesis and Characterization

General Synthesis of Isoindolin-1-ones from Nitroarenes

A general synthetic route to isoindolin-1-one derivatives involves the reductive cyclization of nitroarenes. This approach can be adapted for the synthesis of this compound.

Biological Activity and Drug Development Context

While specific signaling pathways for this compound are not yet elucidated, the isoindolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of isoindolinone have demonstrated a wide range of activities, including anticancer and anti-inflammatory effects[3][4]. The presence of the nitro group can also significantly influence the biological activity of a molecule.

For researchers in drug development, a typical initial screening workflow for a novel compound like this compound would involve a series of in vitro assays to assess its biological activity and potential toxicity.

Given the structural alerts, initial biological screening of this compound could focus on assays related to cancer cell proliferation and inflammatory pathways. For instance, its effect on the NF-κB signaling pathway, a key regulator of inflammation, could be investigated.

Conclusion

This compound is a compound of interest for further research, particularly in the fields of medicinal chemistry and drug discovery. While a complete experimental profile of its physical characteristics is not yet available, the protocols and contextual information provided in this guide offer a solid foundation for its synthesis, characterization, and biological evaluation. Future studies to determine its precise melting point, solubility in various pharmaceutically relevant solvents, and its specific biological targets and mechanisms of action will be crucial in unlocking its full potential.

References

- 1. chembk.com [chembk.com]

- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitroisoindolin-1-one: A Technical Guide for Researchers

CAS Number: 876343-38-3 Molecular Formula: C₈H₆N₂O₃

This technical guide provides an in-depth overview of 5-Nitroisoindolin-1-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, potential therapeutic applications, and the underlying mechanism of action, with a focus on its role as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Please note that some of these properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 876343-38-3 | N/A |

| Molecular Formula | C₈H₆N₂O₃ | N/A |

| Molecular Weight | 178.15 g/mol | N/A |

| Predicted Density | 1.449 ± 0.06 g/cm³ | N/A |

| Predicted Boiling Point | 505.8 ± 50.0 °C | N/A |

| Predicted pKa | 12.36 ± 0.20 | N/A |

| Storage Conditions | Sealed in dry, Room Temperature | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted benzonitrile or benzoic acid derivative. A relevant synthetic method is described in a Chinese patent (CN115784967A), which outlines the preparation of nitroisoindolinone compounds. The synthesis generally proceeds in two main steps:

-

Bromination of a substituted methyl benzoate: The starting material, 2-methyl-5-nitrobenzoic acid methyl ester, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).

-

Amination and Cyclization: The resulting brominated intermediate is then reacted with an ammonia source, such as an ammonia-methanol solution, to facilitate amination and subsequent intramolecular cyclization to yield the this compound product.[1]

A general one-pot synthesis for isoindolin-1-one derivatives has also been reported, involving the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde.[2] This method offers an environmentally friendly alternative for the synthesis of various substituted isoindolin-1-ones.

Experimental Protocol: General Synthesis of Nitroisoindolinone [1]

-

Step 1: Bromination

-

Dissolve 2-methyl-5-nitrobenzoic acid methyl ester (0.1 mol), benzoyl peroxide (0.01 mol), and N-bromosuccinimide (0.11 mol) in 200 ml of carbon tetrachloride.

-

Stir the mixture at 65°C for 10 hours.

-

After the reaction, wash the solution twice with water at 20°C and once with 15% brine.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate product.

-

-

Step 2: Amination and Cyclization

-

The crude brominated intermediate is reacted with an ammonia-methanol solution.

-

The reaction is typically carried out with stirring at room temperature.

-

Upon completion, the product is isolated, which may involve filtration and washing, to yield this compound.

-

Potential Therapeutic Application: PARP Inhibition

The isoindolinone scaffold is a well-established pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[4] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively killed through a mechanism known as synthetic lethality.

While specific inhibitory data for this compound is not yet widely published, its structural similarity to known isoindolinone-based PARP inhibitors suggests it may exhibit similar activity. Further research is required to determine the specific IC₅₀ value of this compound against PARP-1 and other PARP family members.

Experimental Protocol: General PARP1 Inhibition Assay [3]

This protocol describes a general method for assessing the inhibitory activity of a compound against PARP1 using a histone-coated 96-well plate and a chemiluminescent substrate.

-

Materials:

-

Purified PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

10x PARP assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test compound (this compound) dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the assay buffer, biotinylated NAD+, and activated DNA to the wells of the histone-coated plate.

-

Add the diluted test compound to the appropriate wells.

-

Initiate the reaction by adding the PARP1 enzyme.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate and add Streptavidin-HRP.

-

After another incubation and wash step, add the chemiluminescent substrate.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

-

Signaling Pathway

The potential mechanism of action for this compound as a PARP inhibitor involves the disruption of the DNA damage repair pathway. The diagram below illustrates the central role of PARP in this process and how its inhibition can lead to cell death in cancer cells with deficient homologous recombination repair.

Caption: Proposed mechanism of action for this compound as a PARP inhibitor.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to act as a PARP inhibitor warrants further investigation, including detailed biological evaluation and optimization of its structure to enhance potency and selectivity. This technical guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of isoindolinone compounds

An In-depth Technical Guide to the Discovery and History of Isoindolinone Compounds

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its history is one of the most dramatic in medicinal chemistry, beginning with the catastrophic teratogenicity of thalidomide and evolving to the development of life-saving immunomodulatory drugs (IMiDs) for treating hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of isoindolinone compounds. It details the journey from thalidomide's initial synthesis to the rational design of its modern analogs, lenalidomide and pomalidomide. Key quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows are presented to offer a thorough resource for researchers, scientists, and drug development professionals.

The Serendipitous Discovery and Tragic History of Thalidomide

The story of isoindolinones in medicine begins with thalidomide. First synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide emerged as a byproduct of research into glutamic acid.[4] It was initially marketed in 1957 as a non-addictive, over-the-counter sedative and was found to be particularly effective against morning sickness in pregnant women.[5][6][7]

The drug was considered safe based on rodent testing, which failed to establish a median lethal dose.[2] However, at the time, testing for teratogenic effects was not standard practice.[2][5] In the late 1950s and early 1960s, a devastating wave of severe birth defects emerged. The first thalidomide-affected baby was born in Germany on December 25, 1956, to a Chemie Grünenthal employee.[6] The defects were characterized by phocomelia (malformation of the limbs), amelia (absence of limbs), and other severe damage to internal organs, eyes, and ears.[5][6]

The link between thalidomide and these birth defects was publicly established in late 1961, leading to its withdrawal from the market.[4][6] The tragedy is estimated to have affected over 10,000 infants worldwide, with about 40% dying around the time of birth.[5] This disaster became a seminal event in pharmacology, leading to the development of much stricter drug regulations and rigorous testing protocols globally.[5]

The Renaissance of Isoindolinones: From Pariah to Pillar of Therapy

Despite its tragic past, thalidomide was never entirely abandoned. In 1965, it was serendipitously found to be effective in treating erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[2] This marked the beginning of its revival.

The "IMiDs" Era: Lenalidomide and Pomalidomide

The rediscovery of thalidomide's therapeutic potential spurred research into its mechanisms and the development of analogs with improved safety and efficacy. This led to a new class of drugs known as Immunomodulatory Imide Drugs (IMiDs).[3]

-

Lenalidomide (Revlimid®): Developed to enhance the therapeutic properties of thalidomide while reducing its side effects, lenalidomide received FDA approval in 2005 for myelodysplastic syndromes and in 2006 for multiple myeloma.[8][9] Structurally, it features an isoindolinone ring in place of thalidomide's phthaloyl ring, which increases its stability and bioavailability.[10] It is more potent than thalidomide in its immunomodulatory and anti-angiogenic activities.[3][11]

-

Pomalidomide (Pomalyst®): Pomalidomide is a third-generation IMiD and a structural analog of thalidomide, approved in the US in 2013 for multiple myeloma.[12] It is even more potent than lenalidomide in its anti-myeloma and immunomodulatory effects, particularly in inhibiting tumor necrosis factor-alpha (TNF-α).[12][13]

These compounds transformed the treatment landscape for multiple myeloma and other hematological cancers, representing a full circle for the isoindolinone core from a symbol of pharmaceutical failure to a cornerstone of modern oncology.[2][14]

| Drug | Year of Synthesis | Key Historical Milestones | Primary Indications |

| Thalidomide | 1954[4] | Marketed as sedative (1957); Withdrawn due to teratogenicity (1961); Approved for ENL (1998); Approved for Multiple Myeloma (2006).[2][5][6][7] | Multiple Myeloma, Erythema Nodosum Leprosum. |

| Lenalidomide | - | Developed as a thalidomide analog; FDA approved for Myelodysplastic Syndromes (2005) and Multiple Myeloma (2006).[9][11] | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma.[9] |

| Pomalidomide | - | Developed as a next-generation IMiD; FDA approved for Multiple Myeloma (2013).[12] | Multiple Myeloma, Kaposi Sarcoma.[12] |

Table 1: Key Isoindolinone Drugs and Their Milestones.

Mechanism of Action: The Cereblon (CRBN) Connection

The diverse therapeutic and toxic effects of isoindolinone-based drugs remained a puzzle for decades. A major breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the primary molecular target.[15] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[8][16]

IMiDs function as "molecular glues."[16] They bind to a hydrophobic pocket in CRBN, altering its surface and inducing a novel protein-protein interaction with specific substrate proteins, known as neosubstrates, that are not normally targeted by this E3 ligase.[16] The primary neosubstrates responsible for the anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[8][17]

The binding of the IMiD-CRBN complex to IKZF1 and IKZF3 leads to their ubiquitination and subsequent degradation by the proteasome.[8][15] The degradation of these transcription factors results in two major downstream effects:

-

Direct Anti-proliferative Effects: The killing of multiple myeloma cells.[15][18]

-

Immunomodulatory Effects: Enhanced activation and proliferation of T-cells and Natural Killer (NK) cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which boosts the immune system's ability to attack cancer cells.[13][18][19]

The teratogenic effects of thalidomide are also mediated by the degradation of other neosubstrates through CRBN, highlighting the protein's central role in both the therapeutic and toxic profiles of these compounds.[13][15]

Figure 1: Mechanism of action of isoindolinone immunomodulatory drugs (IMiDs).

Synthetic Methodologies

The synthesis of the isoindolinone core and its derivatives has evolved significantly, from classical methods to highly efficient modern catalytic strategies.

Classical and Modern Synthetic Approaches

Historically, isoindolinones were synthesized through methods like the reduction of phthalimides or the cyclization of 2-substituted benzoic acids.[1][20] Modern organic synthesis has introduced a variety of powerful techniques:

-

Transition Metal-Catalyzed C-H Activation: Rhodium and palladium catalysts are used for the direct annulation of benzamides with alkenes or alkynes, providing an atom-economical route to 3-substituted isoindolinones.[21][22]

-

Carbonylation Reactions: Palladium-catalyzed carbonylation of benzylamines offers a direct method to construct the lactam ring, using carbon monoxide gas or surrogates.[23]

-

Multicomponent Reactions (MCRs): The Ugi four-component reaction has been employed to rapidly generate a diverse library of isoindolinone compounds from simple starting materials.[24]

-

Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction times and improve yields for the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides.[20]

Experimental Protocol: Base-Mediated Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one

This one-pot protocol describes the synthesis of a 3-substituted isoindolinone derivative through the nucleophilic addition of an aniline to 2-cyanobenzaldehyde, followed by base-mediated cyclization.[25]

Materials:

-

2-Cyanobenzaldehyde

-

2-Nitroaniline derivative

-

Dichloromethane (DCM)

-

5% Potassium Hydroxide (KOH) in Methanol (MeOH)

-

Water

-

Cold Methanol

Procedure:

-

Dissolution: In a reaction vessel, dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1.0 mmol) in 1 mL of DCM.

-

Heating: Gently warm the mixture for 1 minute to ensure the complete dissolution of all starting materials.

-

Cooling and Base Addition: Cool the reaction mixture to room temperature. Add 0.4 mL of 5% KOH in MeOH. An immediate color change to red and heat evolution is typically observed.

-

Precipitation: A yellow paste or solid will form shortly after the base addition.

-

Isolation: Collect the solid product by suction filtration.

-

Washing: Wash the collected product sequentially with water and then with cold methanol to remove impurities.

-

Drying: Dry the final product under vacuum to yield the 3-((nitrophenyl)amino)isoindolin-1-one derivative.

Figure 2: Experimental workflow for a base-mediated isoindolinone synthesis.

Quantitative Data and Structure-Activity Relationships

The biological activity of isoindolinone derivatives is highly dependent on the substitutions on both the isoindolinone core and any appended rings.

Structure-Activity Relationship (SAR)

For the IMiDs, SAR studies have revealed critical structural features:

-

Glutarimide Ring: The glutarimide moiety is essential for binding to the hydrophobic pocket of CRBN.[16]

-

Isoindolinone Core: Modifications to this part of the molecule modulate potency and substrate specificity. The amino group on the isoindolinone ring of lenalidomide and pomalidomide significantly enhances TNF-α inhibition and overall potency compared to thalidomide.[3][12]

Pharmacokinetic and Biological Activity Data

The pharmacokinetic profiles of isoindolinones vary widely based on their structure. Lenalidomide has an elimination half-life of approximately 3 hours and is primarily excreted unchanged by the kidneys.[9]

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Lenalidomide | - | - | - | ~3 | [9] |

| Pazinaclone (S)-enantiomer (dog) | - | - | - | - | [26] |

| Pazinaclone (R)-enantiomer (dog) | - | - | - | - | [26] |

| Compound F1 (mouse, 5mg/kg i.p.) | 1025 ± 117 | 0.25 | 1148 ± 98 | 1.1 ± 0.1 | [27] |

| Compound F2 (mouse, 5mg/kg i.p.) | 1254 ± 89 | 0.25 | 1389 ± 121 | 1.2 ± 0.1 | [27] |

Table 2: Pharmacokinetic Properties of Selected Isoindolinone Compounds.

Beyond their use as IMiDs, novel isoindolinone derivatives have been synthesized and tested for a wide range of other biological activities, including as inhibitors of enzymes like carbonic anhydrase.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

| 2a | 87.08 ± 35.21 | 160.34 ± 46.59 | [28] |

| 2b | 49.91 ± 14.11 | 9.32 ± 2.35 | [28] |

| 2c | 11.48 ± 4.18 | 11.53 ± 3.19 | [28] |

| 2f | 27.80 ± 0.17 | 16.09 ± 4.14 | [28] |

| Acetazolamide (Standard) | 13.74 ± 0.65 | 20.89 ± 1.72 | [28] |

Table 3: Carbonic Anhydrase (hCA) Inhibitory Activity of Novel Isoindolinone Derivatives.

Future Directions and Conclusion

The isoindolinone core continues to be a fertile ground for drug discovery.[28] The "molecular glue" concept pioneered by the IMiDs has opened up a new therapeutic modality known as targeted protein degradation. Researchers are now designing novel isoindolinone-based molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which use the CRBN-binding motif to recruit the E3 ligase to degrade other disease-causing proteins.[29][30] Furthermore, the scaffold is being explored for a multitude of other therapeutic applications, including as anticancer, anti-inflammatory, neuroprotective, and antiviral agents.[21][31]

The history of isoindolinone compounds is a powerful lesson in drug development, demonstrating how a molecule associated with a devastating tragedy can be repurposed and re-engineered through scientific understanding to become a source of life-saving therapies. The journey from thalidomide to the era of targeted protein degradation showcases the resilience and evolution of medicinal chemistry.

Figure 3: Logical progression of Immunomodulatory Drug (IMiD) development.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. thalidomide-tragedy.com [thalidomide-tragedy.com]

- 5. Thalidomide - Wikipedia [en.wikipedia.org]

- 6. thalidomidetrust.org [thalidomidetrust.org]

- 7. news-medical.net [news-medical.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Lenalidomide - Wikipedia [en.wikipedia.org]

- 10. preprints.org [preprints.org]

- 11. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]

- 12. Pomalidomide - Wikipedia [en.wikipedia.org]

- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hcp.myeloma.org.uk [hcp.myeloma.org.uk]

- 15. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. ashpublications.org [ashpublications.org]

- 19. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 20. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Isoindolinone synthesis [organic-chemistry.org]

- 24. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Enantioselective pharmacokinetics in animals of pazinaclone, a new isoindoline anxiolytic, and its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Nitro Group in Isoindolinones: A Double-Edged Sword in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The introduction of a nitro group onto this scaffold can profoundly influence its physicochemical properties and biological activity, often acting as a double-edged sword that enhances therapeutic potential while posing toxicological challenges. This technical guide provides a comprehensive overview of the biological significance of the nitro group in isoindolinone derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

The Influence of the Nitro Group on Biological Activity

The nitro group is a potent electron-withdrawing group that can significantly alter the electronic distribution within the isoindolinone molecule. This electronic modulation can enhance the compound's interaction with biological targets, leading to a range of pharmacological effects. The biological significance of the nitro group in isoindolinones is most prominently observed in the context of anticancer activity, where it can contribute to cytotoxicity through various mechanisms.

One key mechanism is the bioreduction of the nitro group under hypoxic conditions, which are often found in solid tumors. This process can lead to the formation of reactive nitroso and hydroxylamine intermediates that can covalently modify and damage cellular macromolecules such as DNA, leading to cell death. Furthermore, the presence of a nitro group can influence the ability of isoindolinone derivatives to inhibit key cellular enzymes or modulate signaling pathways involved in cell proliferation, survival, and apoptosis.

While the nitro group can be a powerful pharmacophore, it is also considered a "structural alert" or toxicophore in drug design due to its potential for mutagenicity and genotoxicity. Therefore, a thorough understanding of its role in both efficacy and toxicity is crucial for the rational design of safe and effective nitro-substituted isoindolinone-based therapeutics.

Quantitative Data on Nitro-Substituted Isoindolinones

The anticancer activity of several nitro-substituted isoindolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) | MOLT-4 (Leukemia) | 3.3 | [1][2][3] |

| HL-60 (Leukemia) | 4.2 | [1][2][3] | |

| U-937 (Lymphoma) | 5.0 | [1][2][3] | |

| MCF-7 (Breast) | 8.3 | [1][2][3] | |

| A549 (Lung) | 10.0 | [1][2][3] | |

| HCT-15 (Colon) | 12.5 | [1][2][3] | |

| SW-620 (Colon) | 16.7 | [1][2][3] | |

| PC-3 (Prostate) | 20.0 | [1][2][3] |

Key Signaling Pathways and Mechanisms of Action

Nitro-substituted isoindolinones can exert their biological effects by modulating various cellular signaling pathways. A prominent example is the induction of apoptosis, or programmed cell death, in cancer cells.

Apoptosis Induction by 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione

The compound 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) has been shown to be a potent inducer of apoptosis in the human leukemia cell line MOLT-4.[1][2][3] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-6.[1][2][3] This leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. Furthermore, this compound has been observed to cause cell cycle arrest in the S and G2/M phases.[1][2][3]

Apoptosis induction by a nitro-isoindolinone derivative.

Bioreduction of the Nitro Group

A key aspect of the biological activity of many nitroaromatic compounds is their bioreduction. This process, often catalyzed by nitroreductase enzymes, involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. The intermediate species, particularly the nitroso and hydroxylamine, are highly reactive and can contribute to cytotoxicity.

Bioreductive pathway of a nitroaromatic compound.

Experimental Protocols

Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives

This protocol describes a general procedure for the synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives.[4][5]

Materials:

-

2-Cyanobenzaldehyde

-

Substituted 2-nitroaniline derivative

-

Dichloromethane (DCM)

-

5% Potassium hydroxide (KOH) in methanol

-

Water

-

Cold methanol

Procedure:

-

Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the 2-nitroaniline derivative (1 mmol) in 1 mL of DCM.

-

Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Add 0.4 mL of 5% KOH in methanol. The solution will turn red, and a yellow paste will form.

-

Collect the product by suction filtration.

-

Wash the collected solid with water and then with cold methanol to yield the final 3-((nitrophenyl)amino)isoindolin-1-one derivative.[4][5]

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of nitro-substituted isoindolinones against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MOLT-4)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (nitro-isoindolinone derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well for suspension cells like MOLT-4) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in complete medium.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[6][7][8]

Materials:

-

Treated and untreated cells (e.g., MOLT-4)

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the cells by treating them with the nitro-isoindolinone compound for the desired time.

-

Collect the cells (including supernatant for suspension cells) by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6][7]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6][7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

-

Add 400 µL of 1X Binding Buffer to each tube.

Caspase Activity Assay (Colorimetric)

This protocol outlines a method to measure the activity of caspases (e.g., caspase-3) in cell lysates.[9][10]

Materials:

-

Treated and untreated cells

-

Cell Lysis Buffer

-

2X Reaction Buffer with DTT

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Induce apoptosis in cells with the nitro-isoindolinone compound.

-

Collect the cells and wash with cold PBS.

-

Lyse the cells using the Cell Lysis Buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add a specific amount of protein from each lysate (e.g., 50-100 µg).

-

Add 2X Reaction Buffer to each well.

-

Initiate the reaction by adding the caspase-3 substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.[10]

Conclusion

The incorporation of a nitro group into the isoindolinone scaffold is a promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The strong electron-withdrawing nature of the nitro group can enhance the pharmacological activity of the parent molecule, leading to potent cytotoxic effects against cancer cells. However, the potential for toxicity associated with the nitro functionality necessitates careful consideration and optimization during the drug design process. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic fate of nitro-substituted isoindolinones is essential for harnessing their therapeutic potential while minimizing adverse effects. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of isoindolinone-based drug discovery.

References

- 1. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V Staining Protocol [icms.qmul.ac.uk]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 5-Nitroisoindolin-1-one Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning research landscape surrounding 5-Nitroisoindolin-1-one derivatives. Addressed to researchers, scientists, and professionals in drug development, this document outlines key potential research areas, summarizes existing data, and provides detailed experimental methodologies to catalyze further investigation into this promising class of compounds. The inherent structural motifs of these derivatives suggest significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases.

Core Research Areas

The unique chemical architecture of this compound derivatives positions them as compelling candidates for several therapeutic applications. The electron-withdrawing nature of the nitro group, combined with the isoindolin-1-one scaffold, a known pharmacophore, suggests potential for potent and selective biological activity.

1. Oncology:

-

PARP Inhibition: The isoindolin-1-one core is structurally analogous to the nicotinamide moiety of NAD+, a critical substrate for Poly(ADP-ribose) polymerase (PARP) enzymes. This makes this compound derivatives prime candidates for the development of PARP inhibitors. PARP inhibitors have gained significant traction in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. Research in this area could focus on synthesizing and screening derivatives for their inhibitory activity against PARP-1 and PARP-2, aiming for high potency and selectivity to minimize off-target effects.

-

c-Myc G-Quadruplex Binders: The planar nature of the isoindolin-1-one ring system suggests the potential for intercalation into and stabilization of non-canonical DNA structures like G-quadruplexes. The promoter region of the c-Myc oncogene is known to form a G-quadruplex structure, and its stabilization can lead to the downregulation of c-Myc expression. Given that c-Myc is overexpressed in a wide range of human cancers, developing this compound derivatives that selectively bind to and stabilize the c-Myc G-quadruplex represents a promising anticancer strategy.

2. Neurodegenerative Diseases:

While direct research on this compound derivatives in neurodegenerative diseases is still emerging, the broader class of isoindoline and isoquinoline derivatives has shown neuroprotective potential. This suggests that this compound derivatives could be explored for their ability to modulate pathways implicated in conditions like Alzheimer's and Parkinson's disease. Potential research avenues include investigating their effects on cholinesterase inhibition, reduction of oxidative stress, and modulation of neuroinflammation. The presence of the nitro group could also influence their pharmacokinetic properties, including blood-brain barrier permeability, a critical factor for CNS-targeted drugs.

Quantitative Data Summary

The following tables summarize the biological activities of representative isoindolin-1-one and related nitro-containing derivatives from existing literature. This data provides a baseline for comparison and a starting point for new drug discovery efforts.

Table 1: Anticancer Activity of Related Nitro-Containing Heterocyclic Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| 5-Nitroindole | Compound 5 | HeLa | 5.08 ± 0.91 | [1] |

| 5-Nitroindole | Compound 7 | HeLa | 5.89 ± 0.73 | [1] |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | Various | Multiple | 1 - 10 | [2] |

| 5-Nitrofuran-thiazolidinone | Compound 14b | MCF-7 | 0.85 | [3] |

Table 2: PARP Inhibition by Related Isoquinolin-1-one Derivatives

| Compound Class | Derivative | Enzyme | IC50 (nM) | Reference |

| Quinoxaline-based | Compound 8a | PARP-1 | 2.31 | [4] |

| Quinoxaline-based | Compound 5 | PARP-1 | 3.05 | [4] |

| Quinoxaline-based | Olaparib (Reference) | PARP-1 | 4.40 | [4] |

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 3-Substituted Isoindolin-1-one Derivatives (General Procedure)

This protocol is a representative example for the synthesis of 3-substituted isoindolin-1-ones and can be adapted for the synthesis of 5-nitro substituted analogues.

Materials:

-

2-cyanobenzaldehyde (or a 4-nitro-2-cyanobenzaldehyde precursor)

-

Appropriate 2-nitroaniline derivative

-

Dichloromethane (DCM)

-

5% Potassium hydroxide (KOH) in Methanol (MeOH)

-

Water

-

Cold Methanol

Procedure:

-

Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1 mmol) in 1 mL of DCM in a suitable reaction vessel.

-

Gently warm the mixture for approximately 1 minute to ensure complete dissolution of all starting materials.

-

Cool the reaction mixture to room temperature.

-

Add 0.4 mL of 5% KOH in MeOH to the solution while stirring. The solution will typically turn red, and an exothermic reaction may be observed, followed by the formation of a yellow paste.

-

Collect the resulting solid product by suction filtration.

-

Wash the collected product with water and then with cold methanol to remove impurities.

-

Dry the purified product under vacuum.

PARP-1 Inhibition Assay (Fluorometric)

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

Assay Buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)

-

This compound test compounds dissolved in DMSO

-

Nicotinamidase

-

Developer reagent

-

96-well black microplate

-

Fluorescent plate reader

Procedure:

-

Prepare serial dilutions of the this compound test compounds in assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, activated DNA, and the test compound dilutions.

-

Initiate the reaction by adding a solution of PARP-1 enzyme and β-NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to proceed.

-

Stop the reaction and add nicotinamidase to convert the liberated nicotinamide to a detectable product.

-

Add the developer reagent and incubate to generate a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will be dependent on the specific kit used).

-

Calculate the percent inhibition for each test compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound derivatives.

Caption: PARP-1 signaling pathway and the mechanism of inhibition by this compound derivatives.

Caption: A generalized experimental workflow for the discovery and evaluation of this compound derivatives.

This guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound derivatives. The convergence of a privileged chemical scaffold with key biological targets in oncology and neurodegeneration underscores the significant potential of this compound class.

References

5-Nitroisoindolin-1-one: A Comprehensive Technical Guide for its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroisoindolin-1-one is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, comprising a lactam ring fused to a nitro-substituted benzene ring, offer multiple reaction sites for chemical modification. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the isoindolinone core and serves as a versatile precursor for the introduction of an amino group, which opens extensive possibilities for derivatization. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role in the development of pharmacologically active molecules, such as PARP inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug discovery.

Introduction

The isoindolin-1-one scaffold is a privileged structure found in a wide array of natural products and synthetic pharmaceutical agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group at the 5-position of the isoindolin-1-one core enhances its utility as a synthetic intermediate. This functional group not only modulates the electronic properties of the molecule but also serves as a key handle for transformation into other functionalities, most notably an amine. This subsequent 5-aminoisoindolin-1-one is a crucial intermediate for constructing libraries of compounds for drug discovery, for instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a successful strategy in cancer therapy.[1]

This document details the synthesis of this compound and explores its subsequent chemical transformations, providing researchers with the necessary information to effectively utilize this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are critical for planning reactions, purification, and formulation studies.

| Property | Value | Reference |

| CAS Number | 876343-38-3 | [3] |

| Molecular Formula | C₈H₆N₂O₃ | [3] |

| Molecular Weight | 178.15 g/mol | [3] |

| Predicted Density | 1.449 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 505.8 ± 50.0 °C | |

| Predicted pKa | 12.36 ± 0.20 | |

| Storage Conditions | Sealed in dry, Room Temperature | [3] |

Synthesis of this compound

The primary synthetic route to this compound starts from 2-methyl-4-nitrobenzoic acid.[3] The process involves a two-step sequence of benzylic bromination followed by cyclization with ammonia. A detailed analogous procedure is described in Chinese patent CN115784967A for the synthesis of the constitutional isomer, 6-nitroisoindolin-1-one, which provides a reliable template for this synthesis.[4]

Detailed Experimental Protocol (Analogous Procedure)

The following protocol is adapted from the synthesis of 6-nitroisoindolin-1-one and is expected to yield the target this compound with similar efficiency.[4]

Step 1: Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate

-

To a solution of methyl 2-methyl-4-nitrobenzoate (1.0 eq) in carbon tetrachloride (10 volumes), add N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (BPO, 0.1 eq).

-

Heat the mixture to reflux (approx. 77 °C) and stir for 10 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Wash the organic phase sequentially with water (2x) and 15% brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product, methyl 2-(bromomethyl)-4-nitrobenzoate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude methyl 2-(bromomethyl)-4-nitrobenzoate from the previous step in an ammonia-saturated alcohol solution (e.g., methanol).

-

Stir the solution at room temperature (20-30 °C) for 2-6 hours.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Filter the resulting solid, wash with a small amount of cold methanol, and dry under vacuum to obtain this compound.

Expected Yield: 50-60%. Expected Purity: 95-98%.[4]

Key Reactions of this compound as a Building Block

This compound serves as a versatile platform for generating a diverse range of derivatives through reactions targeting the nitro group and the lactam nitrogen.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation, yielding 5-aminoisoindolin-1-one, a key intermediate for introducing diversity. Several reliable methods are available for this reduction.[5][6][7]

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H₂, Pd/C | H₂ (balloon or pressure), Methanol/Ethanol, rt | Highly efficient, but may reduce other sensitive groups (e.g., alkenes, alkynes). |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, reflux | Mild and chemoselective; tolerates many other functional groups. |

| Iron (Fe) Powder | Acetic Acid or NH₄Cl, Ethanol/Water, reflux | Cost-effective and mild, suitable for large-scale synthesis. |

| Zinc (Zn) Powder | Acetic Acid or NH₄Cl, rt to reflux | Another mild option, chemoselective for the nitro group.[5] |

Experimental Protocol: Nitro Reduction using Tin(II) Chloride

-

Suspend this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-aminoisoindolin-1-one.

N-Alkylation

The secondary amine of the lactam ring can be alkylated to introduce various side chains, which is crucial for modulating the physicochemical and pharmacological properties of the final compounds.

Experimental Protocol: General N-Alkylation

-

To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH, 1.1 eq) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of PARP Inhibitors

Derivatives of isoindolinone and the closely related isoquinolin-1-one are potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2.[1] The 5-aminoisoindolin-1-one intermediate is an ideal starting point for synthesizing potential PARP inhibitors by acylating the amino group with various substituted benzoyl chlorides, mimicking the pharmacophore of known inhibitors.

Synthesis of 5-Benzamidoisoindolin-1-one (A PARP Inhibitor Scaffold)

Experimental Protocol:

-

Dissolve 5-aminoisoindolin-1-one (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise. If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Wash the reaction mixture with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain 5-benzamidoisoindolin-1-one.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation and the strategic location of the nitro group allow for the facile generation of key intermediates, such as 5-aminoisoindolin-1-one. This opens up a plethora of possibilities for creating diverse molecular libraries for screening in drug discovery programs. The demonstrated utility in synthesizing scaffolds for potent enzyme inhibitors, such as those for PARP, underscores its significance for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful synthetic tool.

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

A Comprehensive Review of Substituted Isoindolin-1-ones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the structural core of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This in-depth technical guide provides a comprehensive review of the literature on substituted isoindolin-1-ones, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate.

Core Synthetic Methodologies

The synthesis of substituted isoindolin-1-ones can be achieved through various strategic approaches. The following sections detail the experimental protocols for three prominent and versatile methods: Rhodium-Catalyzed C-H Activation/Annulation, Palladium-Catalyzed Carbonylative Cyclization, and the Ugi Four-Component Reaction.

Rhodium-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. Rhodium catalysts, in particular, have been effectively employed in the annulation of N-alkoxybenzamides with allenes to construct 3-substituted isoindolin-1-ones.

Experimental Protocol: Rhodium-Catalyzed Annulation of N-Alkoxybenzamides with Allenes

-

Materials:

-

N-alkoxybenzamide (1.0 equiv)

-

Allene (2.0 equiv)

-

[Rh(OAc)₂]₂ (2.5 mol%)

-

P(OPh)₃ (10 mol%)

-

CsOAc (2.0 equiv)

-

Toluene (solvent)

-

-